Cas no 1980092-35-0 (6-(Naphthalen-1-yl)pyridazine-3-thiol)

6-(Naphthalen-1-yl)pyridazine-3-thiol 化学的及び物理的性質
名前と識別子
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- 6-(naphthalen-1-yl)pyridazine-3-thiol
- 3-naphthalen-1-yl-1H-pyridazine-6-thione
- 6-(naphthalen-1-yl)pyridazine-3(2H)-thione
- 6-(Naphthalen-1-yl)pyridazine-3-thiol
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- インチ: 1S/C14H10N2S/c17-14-9-8-13(15-16-14)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,16,17)
- InChIKey: HLJPTBHRKPORDB-UHFFFAOYSA-N
- SMILES: S=C1C=CC(C2=CC=CC3C=CC=CC2=3)=NN1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 372
- トポロジー分子極性表面積: 56.5
- XLogP3: 3.1
6-(Naphthalen-1-yl)pyridazine-3-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N273931-1g |
6-(naphthalen-1-yl)pyridazine-3-thiol |
1980092-35-0 | 1g |
$ 390.00 | 2022-06-03 | ||
Life Chemicals | F1967-3154-1g |
6-(naphthalen-1-yl)pyridazine-3-thiol |
1980092-35-0 | 95%+ | 1g |
$270.0 | 2023-09-06 | |
Life Chemicals | F1967-3154-2.5g |
6-(naphthalen-1-yl)pyridazine-3-thiol |
1980092-35-0 | 95%+ | 2.5g |
$540.0 | 2023-09-06 | |
Life Chemicals | F1967-3154-0.5g |
6-(naphthalen-1-yl)pyridazine-3-thiol |
1980092-35-0 | 95%+ | 0.5g |
$256.0 | 2023-09-06 | |
Life Chemicals | F1967-3154-5g |
6-(naphthalen-1-yl)pyridazine-3-thiol |
1980092-35-0 | 95%+ | 5g |
$810.0 | 2023-09-06 | |
Life Chemicals | F1967-3154-10g |
6-(naphthalen-1-yl)pyridazine-3-thiol |
1980092-35-0 | 95%+ | 10g |
$1134.0 | 2023-09-06 | |
TRC | N273931-100mg |
6-(naphthalen-1-yl)pyridazine-3-thiol |
1980092-35-0 | 100mg |
$ 70.00 | 2022-06-03 | ||
TRC | N273931-500mg |
6-(naphthalen-1-yl)pyridazine-3-thiol |
1980092-35-0 | 500mg |
$ 250.00 | 2022-06-03 | ||
Life Chemicals | F1967-3154-0.25g |
6-(naphthalen-1-yl)pyridazine-3-thiol |
1980092-35-0 | 95%+ | 0.25g |
$243.0 | 2023-09-06 |
6-(Naphthalen-1-yl)pyridazine-3-thiol 関連文献
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
6-(Naphthalen-1-yl)pyridazine-3-thiolに関する追加情報
Introduction to 6-(Naphthalen-1-yl)pyridazine-3-thiol (CAS No. 1980092-35-0)
6-(Naphthalen-1-yl)pyridazine-3-thiol, with the CAS number 1980092-35-0, is a unique and intriguing compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound belongs to the class of pyridazines, which are six-membered heterocyclic compounds containing two nitrogen atoms. The presence of a naphthalene moiety and a thiol group imparts distinctive chemical and biological properties to this molecule, making it a valuable candidate for various applications.
The structure of 6-(Naphthalen-1-yl)pyridazine-3-thiol consists of a pyridazine ring fused to a naphthalene ring at the 6-position, with a thiol group attached at the 3-position. This arrangement provides a combination of aromaticity and reactivity, which are crucial for its potential uses in drug discovery and chemical synthesis. The thiol group, in particular, is known for its ability to form disulfide bonds, which can be exploited in various biochemical processes and reactions.
In recent years, there has been a growing interest in the development of new therapeutic agents that target specific biological pathways. 6-(Naphthalen-1-yl)pyridazine-3-thiol has shown promise in this regard due to its unique structural features. Studies have demonstrated that this compound exhibits potent antioxidant and anti-inflammatory properties, which are essential for treating various diseases such as neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.
The antioxidant activity of 6-(Naphthalen-1-yl)pyridazine-3-thiol is attributed to its ability to scavenge free radicals and prevent oxidative stress. Free radicals are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. By neutralizing these radicals, 6-(Naphthalen-1-yl)pyridazine-3-thiol helps protect cells from oxidative damage, thereby reducing the risk of disease progression.
In addition to its antioxidant properties, 6-(Naphthalen-1-yl)pyridazine-3-thiol has been shown to possess anti-inflammatory effects. Inflammation is a complex biological response involving various immune cells and signaling molecules. Chronic inflammation is associated with numerous diseases, including arthritis, asthma, and cancer. Research has indicated that 6-(Naphthalen-1-yl)pyridazine-3-thiol can modulate key inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
The potential therapeutic applications of 6-(Naphthalen-1-yl)pyridazine-3-thiol extend beyond its antioxidant and anti-inflammatory properties. Recent studies have explored its use as a potential antiviral agent. Viral infections pose significant health challenges worldwide, and the development of new antiviral drugs is crucial for combating these diseases. Preliminary data suggest that 6-(Naphthalen-1-yl)pyridazine-3-thiol can inhibit the replication of certain viruses by interfering with viral entry or replication processes.
In the realm of chemical synthesis, 6-(Naphthalen-1-yl)pyridazine-3-thiol serves as an important building block for the preparation of more complex molecules. Its reactivity at the thiol group allows for the formation of disulfide bonds or other functional groups through various chemical reactions. This versatility makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
The safety profile of 6-(Naphthalen-1-yl)pyridazine-3-thiol is an important consideration for its potential use in therapeutic applications. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses. However, further research is needed to fully evaluate its safety and efficacy in humans. Clinical trials are currently underway to assess the pharmacokinetics, pharmacodynamics, and safety profile of 6-(Naphthalen-1-yl)pyridazine-3-thiol.
In conclusion, 6-(Naphthalen-1-yl)pyridazine-3-thiol (CAS No. 1980092-35-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features endow it with potent antioxidant and anti-inflammatory properties, making it a valuable candidate for the development of new therapeutic agents. Ongoing research continues to uncover new insights into its biological activities and potential uses, highlighting its significance in advancing our understanding of chemical biology and drug discovery.
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